Boron sodium oxide (B5NaO8)

Description

Overview of Polyborate Chemistry and its Significance

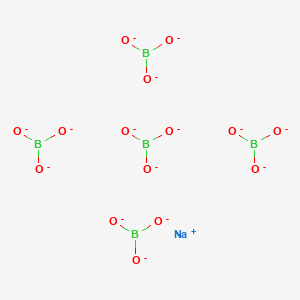

Polyborate chemistry is a complex and significant subfield of inorganic chemistry. Borates are compounds containing boron-oxygen anionic groups, and their structures are characterized by the linking of trigonal BO3 and tetrahedral [BO4]− units through shared oxygen atoms. bangor.ac.uk This structural versatility allows for the formation of a vast array of anionic structures, from isolated rings and cages to polymeric chains, sheets, and three-dimensional networks. bangor.ac.uk

The chemistry of boron oxides is of immense industrial importance, with millions of tons of boron compounds consumed annually worldwide. researchgate.net The applications are diverse, spanning the manufacturing of glass (especially borosilicate glasses for thermal insulation and electronic displays), ceramics, fertilizers, and building materials. researchgate.net The unique properties of polyborates also make them useful as flame retardants, catalysts, and components in industrial fluids. researchgate.netontosight.aiasianpubs.org The cation present plays a crucial role in determining which specific polyborate structure crystallizes from a solution, a process driven by the energetics of the solid-state structure and interionic hydrogen bonding. bangor.ac.uk

Historical Context of Boron Sodium Oxide Studies within Inorganic Chemistry

The history of boron chemistry dates back to the early 19th century. Boron was first isolated in 1808 by Sir Humphry Davy, Joseph-Louis Gay-Lussac, and Louis-Jacques Thenard. britannica.com Jöns Jacob Berzelius later identified it as an element in 1824. wikipedia.org Early uses of borates, particularly borax (B76245) (a hydrated sodium borate), were for applications like soaps and as a metallurgical flux. britannica.comnih.gov

The study of complex boron oxides and polyborates was significantly advanced by industrial chemists, driven by the expanding applications of these materials since the industrial revolution. researchgate.net The development of borosilicate glasses, for instance, highlighted the importance of understanding the structure of alkali borate (B1201080) systems. chalmers.se Early structural investigations, such as those by Biscoe and Warren on the sodium oxide-boron oxide glass system, proposed that the coordination of boron atoms changes from triangular to tetrahedral as sodium oxide is added, a foundational concept in understanding borate structures. chalmers.se The synthesis of specific compounds like sodium pentaborate is part of the broader effort to characterize the phases within ternary systems like Na2O-B2O3-H2O. researchgate.net

Current Research Landscape and Methodological Challenges for B5NaO8

Current research on Boron Sodium Oxide (B5NaO8) is active and explores its properties for various advanced applications. A significant area of study involves the synthesis and characterization of single crystals of sodium pentaborate. Researchers utilize techniques like the slow evaporation solution growth method to produce crystals and analyze them using single-crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis (TG-DTA) to understand their structural, optical, and mechanical properties. researchgate.netnih.gov

Methodological challenges in B5NaO8 research are often related to the inherent complexity of polyborate chemistry. The existence of numerous polyborate anions in aqueous solutions, with their equilibria being sensitive to concentration, pH, and temperature, makes studying these systems difficult. asianpubs.org Furthermore, achieving high-purity crystalline forms for characterization requires precise control over synthesis conditions. wikipedia.org Advanced analytical techniques are crucial for elucidating the complex structures and properties of these materials. juniperpublishers.com

Table 1: Selected Research Findings on Sodium Pentaborate (B5NaO8)

| Research Focus | Key Findings & Methodologies | Reference(s) |

| Crystal Growth and Characterization | Bulk single crystals of Na(H4B5O10) were grown by slow evaporation. Characterization was performed using single-crystal XRD, HRXRD, UV-vis, FT-IR, TG-DTA, and Vickers microhardness testing. | researchgate.netnih.gov |

| Materials Science | Tested as an additive to improve the plasma electrolytic oxidation of magnesium alloys. | wikipedia.org |

| Nuclear Applications | Used as a neutron absorber in nuclear reactors. It serves as a precursor for making isotopically enriched boron-10 (B1234237) materials for safety systems in boiling water reactors. | wikipedia.orgborax.com3m.com |

| Energy Storage | Boron-doping in sodium layered oxides (a related application of boron) has been shown to suppress irreversible oxygen release and enhance capacity in Na-ion battery cathodes. | nih.govnih.gov |

| Biomedical Potential | A patent application describes the use of boron-10 enriched sodium pentaborate pentahydrate as a potential chemotherapeutic agent for renal cancer, suggesting it acts by arresting the cell cycle. | wipo.int |

Interdisciplinary Perspectives in Boron Sodium Oxide Research

The study and application of Boron Sodium Oxide (B5NaO8) extend across multiple scientific and engineering disciplines.

Agriculture: It is used as a boron supplement in fertilizers, as boron is an essential micronutrient for plants. wikipedia.orgnih.gov

Nuclear Science and Engineering: Its high neutron absorption cross-section makes it a vital material for control rods and standby liquid control systems in nuclear reactors, particularly the boron-10 isotope. wikipedia.org3m.comresearchgate.net

Materials Science and Metallurgy: B5NaO8 is used as a flux in creating high-quality glass and ceramics and has been investigated as an additive to enhance the surface properties of magnesium alloys. wikipedia.orgechemi.com

Energy Technology: While not a direct use of B5NaO8, related research on doping cathode materials with boron for sodium-ion batteries highlights the role of boron chemistry in developing next-generation energy storage solutions. nih.govnih.gov

Oil and Gas Industry: In drilling fluids, sodium pentaborate acts as a lubricant, corrosion inhibitor, and stabilizer for shale formations. borax.comechemi.com

Medicine: Emerging research is exploring the potential of isotopically enriched sodium pentaborate in cancer therapy, demonstrating a crossover into pharmacology and medical physics. wipo.int

This wide range of applications underscores the compound's versatility and the interdisciplinary nature of borate research.

Table 2: Crystallographic Data for Sodium Pentaborate Hydrates

| Compound Form | Crystal System | Space Group | Cell Parameters | Reference(s) |

| Sodium pentaborate "dihydrate" (Na+[B5O7(OH)2]−·H2O) | Monoclinic | P21/c | a = 1110.3 pm, b = 1643.7 pm, c = 1356.4 pm, β = 112.850° | wikipedia.org |

| Synthetic sodium pentaborate monohydrate (Na3[B5O8(OH)2]·H2O) | Orthorhombic | Pbca | a = 8.804 Å, b = 18.371 Å, c = 10.924 Å | iucr.org |

Properties

IUPAC Name |

sodium;pentaborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.Na/c5*2-1(3)4;/q5*-3;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIEBXVQQSCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5NaO15-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [ECHA REACH Registrations] | |

| Record name | Boron sodium oxide (B5NaO8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pentaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-92-0 | |

| Record name | Sodium Pentaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron sodium oxide (B5NaO8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaboron sodium octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boron Sodium Oxide Compounds

Conventional Synthetic Routes for Sodium Borates

Conventional methods for synthesizing sodium borates are well-established, typically involving straightforward reactions in aqueous solutions. These routes primarily utilize boric acid and borax (B76245) as fundamental boron-containing precursors.

Reactions Involving Boric Acid and Sodium Hydroxide (B78521)/Carbonate

The reaction of boric acid (H₃BO₃) with a sodium base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) is a common and direct method for producing various sodium borate (B1201080) salts. vedantu.com The final product's composition, particularly the molar ratio of Na₂O to B₂O₃, can be precisely controlled by adjusting the stoichiometry of the reactants. google.com

For instance, reacting boric acid with sodium hydroxide in an aqueous solution can yield soluble polyborates with a Na₂O/B₂O₃ molar ratio ranging from approximately 0.1 to 0.4. google.com This exothermic reaction's temperature can initially be around 40°C or higher. google.com A specific example is the synthesis of sodium pentaborate decahydrate (B1171855) (Na₂O·5B₂O₃·10H₂O), which has a Na₂O/B₂O₃ molar ratio of 0.20. google.com

Similarly, reacting boric acid with sodium carbonate is another viable pathway. This endothermic reaction can produce compounds like disodium (B8443419) octaborate tetrahydrate (Na₂O·4B₂O₃·4H₂O), which corresponds to a Na₂O/B₂O₃ molar ratio of 0.25. google.com The general reaction is represented as: 8H₃BO₃ + Na₂CO₃·H₂O → Na₂O·4B₂O₃·4H₂O + CO₂ + 9H₂O google.com

Approaches Utilizing Borax as a Precursor

Borax (sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O) is a widely available and frequently used precursor for the synthesis of other sodium borate compounds, including polyborates. google.comthechemco.com One common method involves reacting boric acid with borax (either the pentahydrate or decahydrate form) to produce sodium polyborates. google.com

Borax can also be used to produce sodium metaborate (B1245444) (NaBO₂) through fusion with sodium carbonate. atamanchemicals.com Furthermore, borax is a key ingredient in the Bayer Process, a high-temperature, one-pot synthesis that combines borax, metallic sodium, and hydrogen in the presence of silica (B1680970) to produce sodium borohydride (B1222165). energy.gov This reaction occurs at approximately 700°C. energy.gov In another application, borax can be treated with a strong acid like sulfuric acid to first produce boric acid, which is then used in subsequent reactions to form different borate compounds. energy.govgoogle.com

Advanced Synthetic Techniques for B₅NaO₈ and Related Polyborates

To achieve more complex structures, higher purity, or specific material properties, researchers employ advanced synthetic techniques. These methods offer greater control over the crystallization process and can yield novel polyborate frameworks.

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal syntheses are powerful methods for crystallizing materials from solutions at elevated temperatures and pressures. These techniques are particularly useful for producing complex, condensed polyborate structures that may not form under standard atmospheric conditions. researchgate.net Polyborate salts prepared via solvothermal methods often feature polymeric one-dimensional chains, two-dimensional layers, or three-dimensional networks. researchgate.net

For example, the solvothermal reaction of H₃BO₃, sodium tert-butoxide, and other reagents has been used to synthesize new alkali metal hydroxyborates and complex polyborates containing large, cyclic clusters like [B₁₂O₁₈(OH)₆]⁶⁻. researchgate.netx-mol.com These methods allow for the creation of novel frameworks by carefully controlling the solvent system, temperature, and reactants. researchgate.net The general advantage of hydrothermal synthesis is its ability to produce highly crystallized and well-dispersed powders. core.ac.uk

Research Findings from Hydrothermal/Solvothermal Syntheses

| Compound Synthesized | Precursors | Method | Key Finding | Reference |

|---|---|---|---|---|

| Rb₆[B₁₂O₁₈(OH)₆]·2H₂O | H₃BO₃, sodium tert-butoxide, Rb₂CO₃, pyridine | Solvothermal | Formation of a large cyclic dodecaoxoboron cluster. | researchgate.net |

| Na₅Li[B₁₂O₁₈(OH)₆]·2H₂O | Not specified | Solvothermal | Features a 3D framework constructed from honeycomb-shaped inorganic Na-O sheets. | x-mol.com |

Ultrasound-Assisted Synthetic Methods for Borate Hydrates

Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can lead to shorter reaction times, milder conditions, and the formation of unique nanostructures. researchgate.netresearchgate.net It has been successfully applied to the synthesis of various metal borate hydrates. researchgate.net

Studies have shown that compounds like zinc borate (Zn₃B₆O₁₂·3.5H₂O) can be readily produced from raw materials such as boric acid, borax, and sodium hydroxide with synthesis parameters of 80-90°C and reaction times of 40-55 minutes. researchgate.netresearchgate.net Similarly, sodium metaborate hydrates have been synthesized by reacting kernite (a borate mineral) with sodium hydroxide at 80°C for 2 hours under ultrasonic irradiation, yielding NaB(OH)₄·2H₂O. dergipark.org.tr This method has also proven effective for synthesizing potassium borate, with reaction times as short as 2.5 to 15 minutes at temperatures between 60-90°C. yildiz.edu.tr

Comparative Data for Ultrasound-Assisted Borate Synthesis

| Product | Reactants | Temperature | Time | Yield/Outcome | Reference |

|---|---|---|---|---|---|

| Zn₃B₆O₁₂·3.5H₂O | ZnCl₂, H₃BO₃, Borax, NaOH | 80-90°C | 40-55 min | 79.6 - 94.0% | researchgate.netresearchgate.net |

| NaB(OH)₄·2H₂O | Kernite, NaOH, Water | 80°C | 60 min | Complete conversion to NaB(OH)₄·2H₂O. | dergipark.org.tr |

Solid-State Reactions and High-Temperature Approaches

Solid-state reactions involve the direct reaction of solid precursors at elevated temperatures to form a new solid product. These high-temperature methods are essential for producing anhydrous borates and highly polymerized structures. An increase in the content of anhydrous boric oxide (B₂O₃) in the melts generally facilitates the synthesis of borates with a higher degree of polymerization. nih.gov

The solid-state preparation of anhydrous sodium metaborate (NaBO₂) has been investigated by thermally analyzing a mixture of anhydrous borax (Na₂B₄O₇) and sodium hydroxide. The formation of NaBO₂ was observed to initiate between 295°C and 463°C, completing at 595°C. researchgate.net Other high-temperature solution methods have been used to synthesize complex polyborates like LiNa₁₁B₂₈O₄₈, which features a three-dimensional anionic framework. acs.org These syntheses often involve heating a mixture of metal carbonates, fluorides, and boric acid to high temperatures (e.g., 850-950°C) followed by slow cooling. acs.org

Examples of High-Temperature Borate Synthesis

| Compound | Precursors | Temperature | Method | Reference |

|---|---|---|---|---|

| Anhydrous NaBO₂ | Anhydrous Borax, NaOH | 295-595°C | Solid-State Reaction | researchgate.net |

| LiNa₁₁B₂₈O₄₈ | LiF, NaF, H₃BO₃ | 950°C, slow cool to 850°C | High-Temperature Solution | acs.org |

Optimization of Reaction Conditions for Purity and Yield

A prevalent method involves the reaction of disodium tetraborate decahydrate (borax) with orthoboric acid (boric acid). google.com The optimization of this reaction has been shown to significantly reduce the synthesis time from over 40 days to less than five days. google.com Key variables in this process include temperature, reactant stoichiometry, and agitation. For instance, a method for preparing a sodium borate composition with a specific Na₂O/B₂O₃ molar ratio involves the controlled addition of water (3 to 12% by weight) to a mixture of borax and boric acid, followed by heating with agitation to temperatures between 70°C and 110°C. google.com Optimal results, leading to the formation of sodium pentaborate with reduced fines and caking tendency, are achieved when the water content is controlled between 5 to 10 percent and the heating temperature is maintained between 90°C and 105°C. google.com

Another significant synthetic route starts from the mineral ulexite (B576465), a sodium-calcium borate. The optimization of ulexite dissolution using pure carbon dioxide in an aqueous medium under pressure has been studied to produce sodium pentaborate. researchgate.net The Taguchi method, a statistical approach for optimizing processes, was employed to determine the ideal conditions. Parameters such as temperature, particle size, solid-to-liquid ratio, reaction time, and pressure were investigated. researchgate.net The optimal conditions for the dissolution of ulexite were identified, leading to the formation of sodium pentaborate after processing the resulting solution. researchgate.net

The formation of sodium pentaborate is also sensitive to the concentration of reactants and the temperature of the solution. For example, the reaction between boric acid and borate solutions is exothermic, and the specific formation of sodium pentaborate is dependent on the relative quantities of the reactants and the temperature. nrc.gov At 30°C, sodium pentaborate forms when the molar ratio of Na₂O to B₂O₃ is approximately 0.2. nrc.gov

Interactive Table: Optimized Reaction Conditions for Sodium Pentaborate (B₅NaO₈) Synthesis

| Starting Materials | Key Parameters | Optimized Conditions | Outcome | Reference |

|---|---|---|---|---|

| Disodium tetraborate decahydrate (Borax) and Orthoboric acid | Water content, Temperature | 5-10% water by weight, heating at 90°C - 105°C | Reduced fine content and caking tendency | google.com |

| Ulexite mineral, Carbon dioxide | Solid-to-liquid ratio, Temperature, Pressure, Time, Particle size | Optimal ratio of 75g ulexite to 300g water | Efficient dissolution for sodium pentaborate production | researchgate.net |

| Boric acid and Borate solutions | Molar ratio of Na₂O/B₂O₃, Temperature | Molar ratio ~0.2 at 30°C | Formation of sodium pentaborate | nrc.gov |

| Disodium tetraborate decahydrate (Borax) and Orthoboric acid | Reaction Time | Less than 5 days | Improved synthesis time compared to older methods | google.com |

Sustainable and Green Chemistry Principles in Boron Sodium Oxide Synthesis

The integration of green chemistry principles into the synthesis of boron sodium oxide compounds is an area of increasing focus, aiming to enhance energy efficiency, reduce waste, and utilize more sustainable raw materials.

Utilization of Boron-Bearing Tailings and Industrial By-products

A key strategy in sustainable chemical production is the valorization of industrial by-products and low-grade mineral resources, often referred to as tailings. In the context of boron chemistry, this involves processing boron-containing minerals and recycling waste streams.

The direct utilization of boron minerals such as ulexite and colemanite for the production of sodium borates, including sodium pentaborate, is a well-established practice that minimizes the need for preliminary, energy-intensive extraction of boric acid. google.comgoogle.comsaltworkconsultants.com For example, a procedure for producing sodium pentaborate directly from ulexite involves creating an aqueous suspension of the ground mineral, heating it to at least 50°C, and introducing carbon dioxide to solubilize the B₂O₃ content. google.com Similarly, high-purity sodium tetraborate pentahydrate can be prepared from the mineral colemanite by reacting it with sodium carbonate. google.com These methods represent a more direct and potentially less wasteful route from raw mineral to final product.

Furthermore, the concept of a circular economy is being applied to borate chemistry. Discharged fuel from sodium borohydride-based hydrogen storage systems, which consists of alkali metal borate salts, presents a significant waste stream. google.com Processes are being developed to recycle these borate salts back into valuable borohydride compounds, which often involves an intermediate borate species. google.com One such process involves reacting the alkali metal borate waste with carbon dioxide and a lower alcohol to produce a trialkyl borate, which can then be converted back into a borohydride. google.com This recycling approach not only mitigates waste but also reduces the demand for virgin boron resources.

The beneficiation of boron minerals, which is the process of improving their economic value, also aligns with sustainable practices. Methods like magnetic separation and calcination are considered environmentally friendly due to their minimal adverse environmental effects and can be used to process low-grade ores or tailings. mdpi.com

Development of Energy-Efficient and Low-Waste Synthetic Protocols

Developing energy-efficient and low-waste synthetic protocols is central to the green chemistry approach for producing boron sodium oxide. A significant area of improvement lies in reducing the energy consumed during synthesis. Traditional methods often require high temperatures, for instance, for the dehydration of hydrated starting materials. Anhydrous borax is a precursor for some borate syntheses, and its production from borax pentahydrate involves a high-temperature calcination process. researchgate.net

Innovations are being sought to bypass or reduce the energy intensity of such steps. Sonochemistry, the application of ultrasound to chemical reactions, has been shown to be a viable green method for synthesizing borate compounds. bibliotekanauki.pl This technique can lead to shorter reaction times, enhanced yields, and significant energy savings by allowing reactions to proceed at lower temperatures. For instance, the sonochemical-assisted synthesis of magnesium borates resulted in high yields (84.2% to 97.9%) at temperatures as low as 60°C and with reaction times as short as 5 minutes. bibliotekanauki.pl While this specific example is for magnesium borate, the principle is applicable to the synthesis of other borates, including sodium pentaborate.

Another approach to improving energy efficiency is through the electrochemical reduction of sodium borates. energy.gov While significant energy is required for the regeneration of sodium borohydride from sodium borates, research into hydrogen-assisted electrolysis aims to lower the energy input by taking advantage of the low overpotential of electrochemical reactions involving hydrogen. energy.gov

The choice of reagents and reaction pathways also plays a crucial role in developing low-waste protocols. The use of sodium perborate (B1237305), an inexpensive and low-toxicity compound, as an oxidant in various organic syntheses showcases the potential for using safer, more environmentally benign borate-related chemicals. organic-chemistry.org In the synthesis of sodium pentaborate itself, optimizing reactant ratios and reaction conditions, as detailed in section 2.2.4, directly contributes to minimizing waste by ensuring high conversion of starting materials to the desired product.

Interactive Table: Green and Sustainable Approaches in Borate Synthesis

| Principle | Approach | Example/Application | Benefit | Reference |

|---|---|---|---|---|

| Utilization of By-products | Direct processing of minerals | Production of sodium pentaborate from ulexite using CO₂ | Avoids intermediate extraction of boric acid | google.com |

| Waste Reduction | Recycling of borate waste streams | Converting discharged sodium borate fuel back into borohydrides | Reduces waste and conserves virgin resources | google.com |

| Energy Efficiency | Sonochemical synthesis | Synthesis of magnesium borates at lower temperatures and shorter times | Energy savings and higher efficiency | bibliotekanauki.pl |

| Energy Efficiency | Electrochemical methods | Hydrogen-assisted electrolysis for borate reduction | Potentially higher overall energy efficiency | energy.gov |

| Use of Safer Chemicals | Alternative reagents | Using sodium perborate as a mild oxidant | Low toxicity and cost-effective | organic-chemistry.org |

Advanced Structural Characterization of Boron Sodium Oxide

Spectroscopic Analysis of Boron Sodium Oxide Polyhedral Units

Spectroscopic techniques are instrumental in probing the local atomic environments and vibrational modes within the sodium pentaborate structure. They provide a fingerprint of the borate (B1201080) moieties and their coordination.

Vibrational Spectroscopy (FTIR, Raman) for Identification of Borate Moieties

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and structural units present in sodium pentaborate. The vibrational modes of the boron-oxygen skeleton give rise to characteristic peaks in the spectra, allowing for the identification of different borate groups.

In studies of sodium pentaborate, FTIR spectra reveal key vibrational frequencies. A strong peak observed around 3451 cm⁻¹ is attributed to the O-H stretching frequency, while a peak at approximately 1651 cm⁻¹ corresponds to the bending vibration of the O-H bond, confirming the presence of water molecules in hydrated forms of the compound. sphinxsai.com The region between 1320-1600 cm⁻¹ is associated with the B-O⁻ bond stretching vibrations connected with triangular BO₃ units. researchgate.net The asymmetric stretching vibration of B-O in BO₃ units is observed around 1152 cm⁻¹, while the B-O stretching of BO₃ units in pentaborates can contribute to bands around 1339 cm⁻¹. researchgate.net The presence of tetrahedral BO₄ units is indicated by a band around 1010 cm⁻¹, signifying the conversion of some BO₃ units to BO₄ units. researchgate.net

Raman spectroscopy complements FTIR analysis by providing information on the fundamental vibrations of the borate network. For glasses containing pentaborate groups, characteristic Raman bands appear at specific wavenumbers. For instance, bands around 940 cm⁻¹ and 1021 cm⁻¹ can be attributed to the B-O stretching vibrations of BO₄ tetrahedra within pentaborate units. uctm.edu The presence of a band at approximately 925 cm⁻¹ in IR spectra is also considered diagnostic for a pentaborate(1-) anion. core.ac.uknih.gov

| Wavenumber (cm⁻¹) | Spectroscopy Technique | Assignment | Reference |

|---|---|---|---|

| ~3451 | FTIR | O-H stretching frequency | sphinxsai.com |

| ~1651 | FTIR | O-H bending vibration | sphinxsai.com |

| 1320-1600 | FTIR | B-O⁻ stretching in triangular borate units | researchgate.net |

| ~1339 | FTIR | B-O stretching of BO₃ units in pentaborates | researchgate.net |

| ~1152 | FTIR | Asymmetric stretching of B-O in BO₃ units | researchgate.net |

| ~1010 | FTIR | Stretching vibration of B-O in tetrahedral BO₄ | researchgate.net |

| 940-1021 | Raman | B-O stretching of BO₄ in pentaborate units | uctm.edu |

| ~925 | IR | Asymmetric B-O stretch of tetrahedral boron (diagnostic for pentaborate) | core.ac.uknih.gov |

Solid-State Nuclear Magnetic Resonance (NMR) for Boron Coordination Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a highly effective method for determining the coordination environment of boron atoms, distinguishing between trigonal (BO₃) and tetrahedral (BO₄) units. rsc.org

In borate compounds, the chemical shifts in ¹¹B NMR spectra are indicative of the boron coordination. For pentaborate salts, ¹¹B NMR spectra typically show multiple peaks corresponding to the different boron sites within the pentaborate anion. core.ac.uknih.gov For instance, aqueous solutions of pentaborate salts exhibit a characteristic pattern of three peaks centered around 1, 13, and 18 ppm. core.ac.uknih.gov The upfield shift of the average ¹¹B chemical shift can indicate changes in the B/charge ratio when comparing different borate structures. core.ac.uknih.gov High-resolution NMR studies at high magnetic fields can provide precise parameters, although the ¹¹B NMR parameters are generally considered less sensitive to the local structural environment compared to other nuclei like ²⁹Si. rsc.orgresearchgate.net

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental for determining the long-range order and crystal structure of materials. X-ray diffraction is a primary tool for analyzing the phases and crystallinity of sodium pentaborate.

X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Lattice Parameters

X-ray diffraction (XRD) is routinely used to confirm the crystalline nature of sodium pentaborate and to determine its crystal system and lattice parameters. sphinxsai.com For single crystals of sodium pentaborate dihydrate (NaH₄B₅O₁₀·2H₂O), it has been determined that they belong to the monoclinic crystal system with the space group P2₁/c. sphinxsai.com The lattice parameters for this compound have been reported as a = 11.103 Å, b = 16.437 Å, c = 13.564 Å, and β = 112.85°. sphinxsai.com Powder XRD analysis is also employed to confirm the crystalline nature of synthesized sodium pentaborate materials. sphinxsai.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | sphinxsai.com |

| Space Group | P2₁/c | sphinxsai.com |

| a (Å) | 11.103 | sphinxsai.com |

| b (Å) | 16.437 | sphinxsai.com |

| c (Å) | 13.564 | sphinxsai.com |

| β (°) | 112.85 | sphinxsai.com |

Structural Elucidation of the Pentaborate Anion (B₅O₆(OH)₄⁻) and its Derivatives

The fundamental building block of sodium pentaborate is the pentaborate anion. In its hydrated form, this is often represented as [B₅O₆(OH)₄]⁻. This complex anion consists of a central spiro-boron atom shared by two six-membered rings. Each ring contains two boron atoms and three oxygen atoms. The structure of this anion and its derivatives has been elucidated through single-crystal X-ray diffraction studies of various pentaborate-containing minerals and synthetic compounds. usgs.govnih.govusgs.gov For example, the mineral ulexite (B576465) contains isolated pentaborate polyanions, [B₅O₆(OH)₆]³⁻, which are related to the [B₅O₆(OH)₄]⁻ anion. usgs.govnih.govusgs.gov The solid-state structures of non-metal pentaborates also reveal extensive hydrogen-bonding interactions that create supramolecular frameworks. soton.ac.uk

Microscopic and Surface Characterization

The morphology and surface features of sodium pentaborate can be investigated using microscopic techniques. In studies involving the growth of oxide coatings with sodium pentaborate nanoparticles, Scanning Electron Microscopy (SEM) is used to examine the microstructure. elsevier.es These analyses show that coatings can have a porous structure with a rough, volcanic-like appearance, which is characteristic of certain deposition methods like micro-arc oxidation. elsevier.es

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the micro and nano-scale features of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer complementary information regarding the morphology and internal structure of Boron Sodium Oxide.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the analysis of materials like sodium pentaborate, SEM reveals details about crystal shape, size distribution, and surface texture. For instance, in studies of composite oxide coatings containing sodium pentaborate (B₅H₁₀NaO₁₃) nanoparticles on magnesium alloys, SEM images have shown that the coatings possess a porous and rough structure with a volcanic appearance. elsevier.es The addition of sodium pentaborate nanoparticles was observed to influence the surface morphology by entering the micropores, thereby reducing their diameter and number. elsevier.es While this study focuses on a composite, it illustrates how SEM can be used to observe the effect of B₅NaO₈ on the morphology of a host material. In another study on hexagonal boron nitride (hBN) synthesis, where sodium tetraborate (B1243019) was used as a precursor, SEM analysis revealed a uniform surface appearance with a smooth and dense crystal structure, highlighting the influence of the borate source on the final product's morphology. nih.gov

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. researchgate.net By transmitting electrons through an ultra-thin sample, TEM can reveal details about crystallinity, defects, and the arrangement of atoms in the nanostructure. For materials like B₅NaO₈, TEM could be employed to examine the internal structure of individual crystals or nanoparticles. For example, in the synthesis of nanoscale hexagonal boron nitride using various borates, TEM images showed that the products were composed of uniform multi-walled nanotubes and nanorods with an average length of approximately 250 nm. nih.gov This demonstrates the capability of TEM to elucidate the nanostructure of boron-containing materials.

A comparison of the key features of SEM and TEM is provided in the table below.

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over a surface to create an image from reflected or knocked-off electrons. researchgate.net | Passes a beam of electrons through a thin specimen to form an image. researchgate.net |

| Information Obtained | Surface topography, morphology, composition (with EDS). researchgate.net | Internal structure, crystallography, nanostructure. researchgate.net |

| Sample Thickness | Can be used on bulk samples. researchgate.net | Requires very thin samples (typically <100 nm). |

| Resolution | Typically in the nanometer range. researchgate.net | Can achieve sub-nanometer resolution. researchgate.net |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS)) for Composition and Oxidation States

Surface analysis techniques are critical for determining the elemental composition and chemical states of the atoms at the surface of a material, which often govern its reactivity and interactions with the environment.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material. google.comnih.gov By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of the electrons can be determined, which are characteristic of each element and its oxidation state. khanacademy.org For B₅NaO₈, XPS would be the ideal technique to precisely determine the surface elemental composition of boron, sodium, and oxygen and to investigate the oxidation states of these elements, confirming the B-O and Na-O bonding environments. Studies on related sodium borate materials demonstrate the utility of XPS. For instance, in research on sodium adsorption on MoS₂, XPS was used to track changes in the chemical state of the surface elements upon sodium interaction. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with SEM and provides elemental analysis of a sample. google.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy of these X-rays to identify the elemental composition. In the study of composite oxide coatings with sodium pentaborate nanoparticles, EDS analysis confirmed the presence of magnesium, oxygen, and boron, indicating the incorporation of the borate into the coating. elsevier.es The table below summarizes the findings from the EDS analysis in that study.

| Element | Experiment 1 (without B₅H₁₀NaO₁₃) - Weight % | Experiment 2 (with B₅H₁₀NaO₁₃) - Weight % |

|---|---|---|

| Mg | 58.23 | 52.18 |

| O | 41.77 | 38.95 |

| B | - | 8.87 |

This data clearly shows the successful incorporation of boron into the coating in the second experiment.

Correlations Between Synthesis Parameters and Resultant Structural Architectures

The structural characteristics of Boron Sodium Oxide, such as crystal size, morphology, and purity, are significantly influenced by the parameters of the synthesis process. Understanding these correlations is key to tailoring the material for specific applications.

Key synthesis parameters that can be controlled to alter the final product include:

Reactant Concentrations and Ratios: The molar ratio of the boron source (e.g., boric acid) to the sodium source (e.g., sodium carbonate or sodium hydroxide) is a critical factor. wikipedia.orggoogle.com Varying this ratio can lead to the formation of different borate species or affect the crystal size and purity of the desired B₅NaO₈.

Temperature: The reaction temperature and subsequent crystallization temperature play a crucial role in determining the crystal structure and morphology. For example, in the synthesis of potassium borate, it was found that decreasing the reaction temperature led to higher XRD scores, indicating better crystallinity. dergipark.org.tr Similarly, for sodium pentaborate, controlling the evaporation temperature of the solution is a key step in obtaining single crystals. wikipedia.orgsphinxsai.com

pH of the Solution: The pH of the aqueous solution from which borates are crystallized is known to influence the type of polyborate anion that is formed. nih.gov Careful control of pH is therefore essential to ensure the formation of the pentaborate anion specifically.

Solvent: While water is the most common solvent for the synthesis of sodium pentaborate, the choice of solvent and the presence of any additives can affect crystal growth and morphology. sphinxsai.comresearchgate.net

Reaction Time and Crystallization Rate: The duration of the reaction and the rate of crystallization (e.g., slow evaporation versus rapid precipitation) have a direct impact on the size and perfection of the resulting crystals. sphinxsai.com Slow evaporation techniques are often employed to grow larger, high-quality single crystals of sodium pentaborate. sphinxsai.comresearchgate.net

A study on the synthesis of potassium borate hydrate (B1144303) (KB₅O₈∙4H₂O) provides a useful analogue for understanding the influence of synthesis parameters. The table below summarizes the effect of reaction temperature and time on the product's crystallinity.

| Reaction Temperature (°C) | Reaction Time (min) | XRD Score (%) |

|---|---|---|

| 60 | 15 | 91 |

| 60 | 120 | 89 |

| 90 | 15 | 86 |

| 90 | 120 | 82 |

The data indicates that for this particular borate, lower reaction temperatures and shorter reaction times resulted in a product with higher crystallinity. Similar systematic studies on B₅NaO₈ would be invaluable for optimizing its synthesis for desired structural outcomes.

Chemical Reactivity and Solution Chemistry of Boron Sodium Oxide

Aqueous Solution Behavior of Boron Sodium Oxide

The behavior of sodium pentaborate in water is intricate, involving a series of pH-dependent equilibria that lead to the formation of various polyborate ions. The concentration of the solution plays a crucial role in determining which of these species predominates.

In aqueous solutions, the pentaborate anion undergoes hydrolysis, establishing a dynamic equilibrium with boric acid (B(OH)₃) and the tetrahydroxyborate anion (B(OH)₄⁻). The distribution of these and other polyborate species is highly dependent on the pH of the solution. researchgate.net

At low pH values (acidic conditions), the predominant species is boric acid (B(OH)₃). As the pH increases, deprotonation occurs, leading to the formation of the tetrahydroxyborate anion (B(OH)₄⁻) and various polyborate anions. In solutions of sodium pentaborate, a complex interplay of polymerization and depolymerization reactions occurs. libretexts.org The pH of an aqueous sodium pentaborate solution initially increases with concentration and then decreases, a phenomenon attributed to these complex equilibria. libretexts.org

Studies have shown that in supersaturated aqueous solutions of sodium pentaborate, the main polyborate species present are the pentaborate anion (B₅O₆(OH)₄⁻), the triborate anion (B₃O₃(OH)₄⁻), and boric acid (B(OH)₃). The tetrahydroxyborate anion (B(OH)₄⁻) and the tetraborate (B1243019) anion (B₄O₅(OH)₄²⁻) are found in minor concentrations in these highly concentrated solutions. libretexts.org

The following table summarizes the key polyborate species present in aqueous sodium pentaborate solutions at varying pH and concentration levels.

| pH Range | Predominant Boron Species |

| Acidic | Boric acid (B(OH)₃) |

| Neutral to Alkaline | A complex mixture of polyborate ions, including: |

| - Pentaborate (B₅O₆(OH)₄⁻) | |

| - Triborate (B₃O₃(OH)₄⁻) | |

| - Tetraborate (B₄O₅(OH)₄²⁻) | |

| - Tetrahydroxyborate (B(OH)₄⁻) | |

| - Boric acid (B(OH)₃) |

This table provides a simplified overview of a dynamic and complex equilibrium.

In concentrated solutions of sodium pentaborate, the equilibrium shifts towards the formation of higher polyborate ions. The interconversion between these species is a dynamic process influenced by factors such as concentration and temperature. Higher temperatures and concentrations favor the formation of more polymerized borates. libretexts.org

The formation of these polyborate structures involves the condensation of boric acid and borate (B1201080) ions, where B-O-B linkages are formed. The pentaborate anion itself consists of a complex ring structure. The interconversion between different polyborate ions is a key aspect of the solution chemistry of boron sodium oxide.

Complexation Chemistry and Derivatization Strategies

The boron atom in borates is electron-deficient, making it a Lewis acid that can readily react with electron-donating species. This property is the basis for its complexation chemistry with various organic ligands.

Boron sodium oxide, through its equilibrium species in solution, reacts with polyols (compounds containing multiple hydroxyl groups), such as diols and sugars, to form stable chelate complexes. pleiades.onlineresearchgate.net This reaction is fundamental to many of the applications of borates. The formation of these complexes can be followed by techniques such as ¹¹B NMR spectroscopy, which shows a characteristic change in the chemical shift upon complexation. pleiades.online

The reaction typically involves the tetrahedral borate anion reacting with the hydroxyl groups of the polyol to form a five- or six-membered ring containing the boron atom. pleiades.online In the presence of polyols like D-sorbitol, D-mannitol, and glycerol, various complex anions can be formed, including [BPolyol₂]⁻, [BPolyol]⁻, and [B₂Polyol]₂²⁻, with their stability depending on the specific polyol and the solution's concentration. researchgate.netresearchgate.net

Beyond polyols, the boron atom in borates can form coordination complexes with a variety of organic molecules that possess donor atoms such as nitrogen, oxygen, sulfur, or phosphorus. acs.org These reactions lead to the formation of tetracoordinated boron compounds. researchgate.net The formation of these complexes can significantly alter the chemical and physical properties of the organic molecule.

The interaction with these ligands is a key aspect of derivatization strategies for boron compounds, enabling the synthesis of a wide range of organoboron compounds with specific functionalities.

Fundamental Reaction Mechanisms

The primary reaction of boron sodium oxide in aqueous solution is hydrolysis. Understanding the mechanism of this reaction is crucial for controlling the speciation of borates in solution.

The hydrolysis of the pentaborate anion is a stepwise process. libretexts.org Theoretical studies based on density functional theory suggest that the hydrolysis initiates at a bridging oxygen atom connecting the rings of the pentaborate structure. libretexts.org This initial step leads to the formation of boric acid and a triborate species. libretexts.org Subsequent hydrolysis steps continue to break down the polyborate structure, ultimately leading to the formation of boric acid and the tetrahydroxyborate anion as the final products in dilute solutions. libretexts.org

The hydrolysis of borate networks, in general, is influenced by the pH of the solution. Studies on borosilicate glasses, which contain similar B-O-B linkages, have shown that the energy barriers for the hydrolysis of these bonds are significantly affected by pH, with acidic conditions often promoting the reaction.

Activation Modes of Small Molecules by Boron Centers

The chemical reactivity of Boron sodium oxide (B5NaO8), or sodium pentaborate, is largely dictated by the electron-deficient nature of its boron centers. Boron, being to the left of carbon in the periodic table, is stable with fewer than eight valence electrons, making many of its compounds effective Lewis acids. nih.gov In the pentaborate anion structure, [B5O6(OH)4]⁻, the boron atoms can act as electrophilic sites, capable of accepting electron pairs from nucleophilic small molecules. wikipedia.org This Lewis acidity is the primary mode through which boron centers in B5NaO8 activate small molecules, a principle central to boron-based catalysis. researchgate.netmdpi.com

The activation process typically involves the coordination of a small molecule (a Lewis base) to a boron center (a Lewis acid). This interaction polarizes the small molecule, making it more susceptible to subsequent chemical transformations. This mechanism is a cornerstone of "Frustrated Lewis Pair" (FLP) chemistry, where a bulky Lewis acid and a bulky Lewis base are sterically hindered from forming an adduct, allowing them to cooperatively activate small molecules like H₂, CO₂, and alkenes. mdpi.comresearchgate.net While the complex polyborate structure of B5NaO8 does not function as a classical FLP, the underlying principle of Lewis acidic activation by boron centers is analogous. For example, the boron center can activate a carbonyl group by coordinating to the oxygen atom, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This type of activation is crucial in various organic syntheses where boron compounds are used as catalysts. mdpi.commdpi.com

Research into boron-containing heterocycles has demonstrated their capability to activate σ- and π-bonds in small molecules, a reactivity that was once considered exclusive to transition metals. These processes often involve the cooperative action of multiple boron atoms within a molecule. In the context of the pentaborate anion, the arrangement of five boron atoms could potentially lead to cooperative interactions that facilitate the binding and activation of substrates.

Surface Reactivity and Heterogeneous Interactions in B5NaO8 Systems

In heterogeneous systems, Boron sodium oxide (B5NaO8) exhibits significant surface reactivity, primarily through adsorption and film formation. These interactions are leveraged in various industrial applications, from oilfield drilling to corrosion inhibition. borax.comtaylorandfrancis.com The compound's ability to interact with surfaces is a key aspect of its function in these contexts.

One of the most well-documented examples of its surface reactivity is its use as a cement set retardant in oil wells. borax.com In this application, borate ions from the dissolved sodium pentaborate adsorb onto the surfaces of cement grains. borax.com This adsorption is followed by a chemical reaction with calcium ions present in the cement slurry, forming a calcium borate coating on the grain surfaces. borax.com This coating acts as a physical barrier, hindering the hydration of the cement particles and thereby delaying the setting time. borax.com

Sodium pentaborate is also utilized for its ability to form protective films, acting as a corrosion inhibitor. taylorandfrancis.com Studies have shown that it functions as an oxide film formation type inhibitor for carbon steel. taylorandfrancis.com At sufficient concentrations, it promotes the passivation of the metal surface, significantly reducing corrosion rates. taylorandfrancis.com In drilling fluids, sodium pentaborate demonstrates multifaceted surface activity. It can reversibly cross-link viscosity-modifying polymers, enhancing the fluid's properties, and also works with salts and saccharides to stabilize shale and clay strata, preventing wellbore instability. borax.com

The table below summarizes key heterogeneous interactions involving B5NaO8.

| Application Area | Interacting Surface/System | Mechanism of Interaction | Outcome |

| Oil Well Cementing | Cement Grains (Calcium Silicates) | Adsorption of borate ions followed by reaction with Ca²⁺. borax.com | Formation of a calcium borate barrier, retarding cement hydration and setting. borax.com |

| Corrosion Inhibition | Carbon Steel Surfaces | Promotes the formation of a passive oxide film. taylorandfrancis.com | Reduces corrosion and protects the metal. taylorandfrancis.com |

| Drilling Fluids | Polymer Additives | Reversible cross-linking of polymer chains. borax.com | Improves fluid viscosity and performance. borax.com |

| Drilling Fluids | Shale/Clay Formations | Stabilization of strata in conjunction with salts/saccharides. borax.com | Prevents wellbore collapse. borax.com |

Chemical Mechanisms of Antimicrobial Effects

The antimicrobial properties of boron compounds, including sodium pentaborate, stem from fundamental chemical interactions with microbial cells. echemi.comgoogle.com In aqueous solution, borates like B5NaO8 exist in equilibrium with boric acid, and their biological activity is largely attributed to the ability of the electron-deficient boron atom to form stable, reversible covalent bonds with nucleophilic groups found in key biomolecules. nih.govdrugbank.com The primary mechanisms involve enzyme inhibition and disruption of the cell wall or membrane. nih.govresearchgate.net

A major target for boron compounds is a class of bacterial enzymes known as serine proteases, which includes the critical β-lactamases that confer antibiotic resistance. semanticscholar.orgresearchgate.net Boronic acids and related compounds act as potent inhibitors of these enzymes. researchgate.net The mechanism involves the boron atom acting as a transition-state analogue. researchgate.net The trigonal planar boron center readily accepts a lone pair from the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral boronate adduct. nih.gov This binding mimics the natural tetrahedral intermediate of substrate hydrolysis but is stable, effectively inactivating the enzyme and, in the case of β-lactamases, restoring the efficacy of β-lactam antibiotics. researchgate.netsemanticscholar.org

Beyond specific enzyme targets, boron compounds can interact with the complex polysaccharides that are integral components of bacterial cell surfaces and biofilms. nih.gov Boronic acids are known to bind to the diol groups present in these polysaccharides. nih.gov This interaction can disrupt the architecture of the biofilm matrix, which is a key virulence factor for many pathogenic bacteria, making them more susceptible to other antimicrobial agents. nih.govdrugbank.com Furthermore, electrostatic interactions between borate species and the negatively charged components of the bacterial cell membrane can alter membrane structure and permeability, potentially leading to cell lysis. nih.gov

The table below presents Minimum Inhibitory Concentration (MIC) data for ammonium pentaborate, a compound structurally similar to sodium pentaborate, against various biofilm-forming pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| Staphylococcus aureus | >10 |

| Enterococcus faecalis | >10 |

| Escherichia coli | >10 |

| Pseudomonas aeruginosa | >10 |

| Candida albicans | >10 |

| Data derived from a study on various boron derivatives, including Ammonium pentaborate tetrahydrate (APTB). researchgate.netnih.gov |

Theoretical and Computational Studies of Boron Sodium Oxide

Electronic Structure Calculations (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and other ab initio methods are at the forefront of computational materials science for their ability to predict the electronic structure of materials from first principles. aps.orgmdpi.com These calculations have been instrumental in understanding the complex bonding environments within sodium borate (B1201080) glasses and crystals. ucl.ac.uk

Ab initio calculations have been employed to investigate the spatial and electronic structures of alkali-metal borate nanoclusters. tandfonline.com Studies on cluster models of lithium, sodium, and potassium borates reveal that the short-range boron-oxygen ordering is nearly identical in different metal-oxide borate glasses. tandfonline.com For instance, in a simulated Li₃Na₃B₄O₉ cluster, the B-O interatomic distances remain almost the same as in a pure Li₆B₄O₉ cluster. tandfonline.com This is consistent with experimental findings that show similar short-range B-O ordering across various metal-oxide borate glasses. tandfonline.com

DFT calculations have also been used to understand the impact of dopants, such as boron, in other oxide compounds. For example, in studies of boron-doped sodium layered oxides for battery cathodes, DFT revealed that the strong covalent B-O bond makes the oxygen atom more electronically negative, which helps to resist excessive oxidation. nih.gov This highlights the ability of electronic structure calculations to explain how composition influences material properties.

The nature of the chemical bonds in these materials can be analyzed through the spatial distribution of electron charge density. researchgate.net In sodium-containing compounds, there is typically a charge transfer from the sodium atoms to the more electronegative atoms, such as oxygen. researchgate.net

Computational methods can predict spectroscopic features, such as those observed in infrared and Raman spectroscopy. Molecular dynamics simulations of borate glass (B₂O₃) have successfully calculated infrared spectra showing two main bands around 650 cm⁻¹ and 1250 cm⁻¹, which aligns with experimental observations. tandfonline.com Similarly, the Raman spectra from these simulations reproduce the experimental peak at 805 cm⁻¹. tandfonline.com

For aqueous solutions, DFT has been used to analyze ion pairs in concentrated sodium tetrahydroxyborate droplets. researchgate.net By comparing the calculated frequencies for the symmetric B-O stretching vibration with experimental Raman spectra, researchers can confirm structural changes in the droplet as environmental conditions change. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of atoms and molecules in materials like glasses and solutions. cambridge.org These simulations have been particularly useful in understanding the structure of alkali borate glasses, which is challenging to determine experimentally due to the lack of long-range periodicity. cambridge.org

For example, studies on aqueous hungchaoite solutions revealed that at 25°C and 50°C, the mole fractions of B(OH)₃ and B₃O₃(OH)₄⁻ increase, while those of B(OH)₄⁻ and B₄O₅(OH)₄²⁻ decrease over time. researchgate.net This indicates an ongoing process of interconversion between different polyborate species.

MD simulations of alkali borate glasses have also shed light on the coordination change of boron atoms. When an alkali oxide like Na₂O is added to pure borate glass, it can cause the coordination of some boron atoms to change from trigonal (BO₃) to tetrahedral (BO₄). cambridge.orgacs.org This structural change is a key aspect of the "borate anomaly," where properties of the glass change non-linearly with composition. mdpi.com

Understanding the interaction between ions and solvent molecules is crucial for describing the behavior of sodium borates in aqueous solutions. DFT calculations have been used to study the structure of solvated [B(OH)₄]⁻ ionic moieties, providing insights into how water molecules arrange around the borate anion. researchgate.net

Computational studies on the reaction between lignin (B12514952) and boric acid in alkaline conditions highlight the important role of the sodium cation. nih.gov The presence of Na⁺ was found to enhance the deprotonation of water clusters, which is a critical step in the reaction mechanism. nih.gov This demonstrates the direct influence of sodium ions on the reactivity of borate species in solution.

Computational Design and Prediction of Novel Boron Sodium Oxide Materials

Computational methods are increasingly used not only to understand existing materials but also to predict and design new ones with desired properties. diva-portal.org This is often achieved through thermodynamic screening studies using first-principles calculations like DFT. diva-portal.org

By calculating the ground state energy of various compositions and crystal structures, researchers can predict which hypothetical materials are likely to be thermodynamically stable and thus synthesizable. diva-portal.org For example, a screening study of ternary boron-based materials predicted three new stable phases: Hf₂InB₂, Zr₂InB₂, and Mo₄AlB₄. diva-portal.org While this particular study did not focus on sodium borates, the methodology is directly applicable.

The development of advanced functional materials has greatly benefited from computational chemistry. researchgate.net Property-oriented design, aided by crystal structure prediction and property calculations, has proven to be an efficient way to explore new materials. researchgate.net This approach can accelerate the discovery of novel sodium borate compounds with tailored optical, mechanical, or electronic properties.

For instance, a combination of statistical mechanics and topological constraint theory has been used to predict the compositional dependence of the glass transition temperature and the population of superstructural units in lithium borate glasses. acs.org This type of predictive modeling can guide the experimental synthesis of new glass compositions with optimized properties. mdpi.comacs.org

Modeling of Potential Material Performance Parameters

Following the identification of stable structures, computational models can be used to predict a wide range of material performance parameters. vu.nl These predictions are crucial for assessing the potential applications of a new material. For a complex oxide like B5NaO8, these parameters could include electronic, optical, and mechanical properties.

Detailed modeling of material performance parameters for Boron sodium oxide (B5NaO8) is not available in the current body of scientific literature. A comprehensive computational investigation would typically provide insights into:

Electronic Properties: Calculation of the electronic band structure and density of states (DOS) to determine if the material is an insulator, semiconductor, or conductor, and to estimate the band gap.

Mechanical Properties: Computation of elastic constants (e.g., bulk modulus, shear modulus, Young's modulus) to understand the material's stiffness, hardness, and response to mechanical stress.

Optical Properties: Modeling of the dielectric function and absorption spectrum to predict its behavior in response to electromagnetic radiation.

Table 2: Hypothetical Data Table for Modeled Performance Parameters of B5NaO8

This table illustrates the type of data that would be generated from computational modeling. The values presented are purely hypothetical due to the absence of specific research on B5NaO8.

| Property | Predicted Value |

| Band Gap (eV) | Unavailable |

| Bulk Modulus (GPa) | Unavailable |

| Shear Modulus (GPa) | Unavailable |

| Young's Modulus (GPa) | Unavailable |

| Dielectric Constant | Unavailable |

<

Emerging Research in Boron Sodium Oxide: New Frontiers in Materials Science

Fremont, CA - The field of materials science is witnessing a surge of interest in Boron Sodium Oxide (B5NaO8), also known as sodium pentaborate. Researchers are exploring novel avenues to harness its unique properties, pushing the boundaries of its applications. Emerging research directions are focused on isotopic variants, hybrid material systems, advanced characterization techniques, predictive material design, and sustainable chemistry practices.

Q & A

Q. What are the key regulatory requirements for handling boron sodium oxide (B5NaO8) in laboratory settings?

B5NaO8 labeled with boron-10 is subject to significant new use reporting under 40 CFR Part 721 in the U.S. Manufacturers and processors must adhere to recordkeeping requirements (§721.125) and may face limitations or revocations of notification requirements (§721.185). Researchers must document exposure controls, waste disposal methods, and ensure compliance with hazard communication protocols, particularly for reproductive toxicity (classified as H360FD under CLP regulations) .

Q. What experimental methods are recommended for synthesizing and characterizing boron sodium oxide derivatives?

Synthesis often involves controlled thermal decomposition or reactions in molten salt systems (e.g., LiF-NaF-KF eutectic melts). For characterization:

- FTIR Spectroscopy : Compare absorption peaks in the 3400–400 cm⁻¹ range to detect structural changes post-synthesis (e.g., B–O–C bonding in graphene oxide composites) .

- Electrochemical Analysis : Use linear voltammetry with oxide-free fluoride melts to study reduction/oxidation behavior. Glassy carbon electrodes are preferred due to their inertness and wide electrochemical window .

- Thermal Analysis : Monitor viscosity changes in borosilicate glass matrices (e.g., logarithmic viscosity at 1273 K decreases with Na₂O content) .

Q. How can researchers mitigate oxide contamination in electrochemical studies of boron-containing melts?

Oxide contamination alters reaction mechanisms by forming oxo-fluoro complexes. Mitigation strategies include:

- Purifying inert gases (e.g., argon) to remove trace moisture.

- Using high-purity solvents (≥99.9% LiF-NaF-KF) and pre-treating crucibles at high temperatures.

- Regularly validating oxide content via titration or spectroscopic methods .

Advanced Research Questions

Q. How should contradictions between hazard assessments and epidemiological data on boron's reproductive toxicity inform experimental design?

Animal studies classify boron compounds as Category 1B reproductive toxins (H360FD), but human studies in high-exposure regions (e.g., Turkey, China) show no adverse sperm quality despite exceeding reference doses (RfD). To resolve this:

- Cohort Design : Include confounders like altitude (altitude >2500 m reduces birth weight by ~100g) and lithium exposure in epidemiological models .

- Dose-Response Analysis : Use probabilistic risk assessment (PRA) to compare occupational exposure levels (e.g., 29 mg/L in Turkish groundwater) with NOAELs from animal studies .

- Biomonitoring : Measure urinary boron levels and sperm DNA integrity (e.g., Comet assay) in exposed populations .

Q. What strategies optimize boron sodium oxide's role in vitrified nuclear waste forms?

Sodium borosilicate glasses are tailored for waste immobilization by balancing Na₂O, B₂O₃, and SiO₂:

Q. How do boron oxide's flux properties influence the synthesis of advanced materials?

B₂O₃ acts as a flux by lowering melting points (e.g., from ~1600°C to 450°C in glass systems) through:

- Network Modification : Disrupts SiO₂ tetrahedra, reducing thermal stability.

- Liquid-Phase Sintering : Enhances diffusion rates in ceramic composites. Applications include bioactive glass coatings (improved osteogenesis) and fire-retardant polymers (char formation at 300°C) .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities in boron-oxygen compounds?

Q. How can electrochemical data clarify boron's redox behavior in molten salts?

In LiF-NaF-KF melts:

- Chronopotentiometry : Reveals boron dissolution mechanisms (e.g., B³⁺ → B⁰ at -1.2 V vs. Pt).

- Cyclic Voltammetry : Identifies intermediate species (e.g., B²⁺) during reduction, critical for optimizing electrowinning processes .

Data Contradiction Analysis

Q. Why do human studies fail to replicate boron's reproductive toxicity observed in animals?

- Species Sensitivity : Rodents exhibit testicular atrophy at lower doses (≥30 mg B/kg/day) vs. humans (>100 mg B/kg/day).

- Exposure Duration : Chronic low-dose exposure in humans may induce adaptive responses (e.g., enhanced renal excretion).

- Confounding Factors : High-altitude populations in Argentina showed birth weight reductions attributed to hypoxia, not boron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.